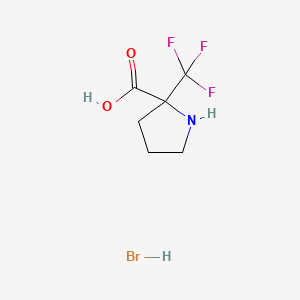

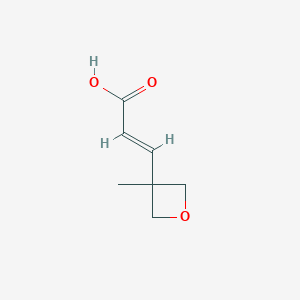

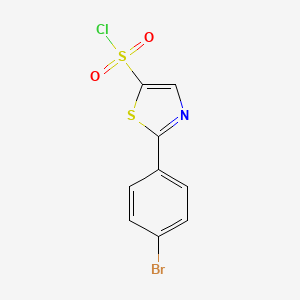

![molecular formula C13H21BN2O2Si B15300360 (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from readily available precursors.

Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid undergoes several types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Substitution: The TBDMS group can be removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotection of the TBDMS group.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

Coupling Products: Formed through Suzuki-Miyaura reactions.

Alcohols: Formed through oxidation of the boronic acid group.

Deprotected Compounds: Formed by removing the TBDMS group.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is primarily used in cross-coupling reactions to form complex organic molecules. It serves as a versatile building block in the synthesis of pharmaceuticals and organic materials .

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers due to its ability to form stable carbon-carbon bonds .

Mecanismo De Acción

The primary mechanism of action for (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Another boronic acid derivative with a TBDMS protecting group.

Uniqueness

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is unique due to its pyrrolopyridine core, which provides additional sites for functionalization and enhances its utility in complex molecule synthesis .

Propiedades

Fórmula molecular |

C13H21BN2O2Si |

|---|---|

Peso molecular |

276.22 g/mol |

Nombre IUPAC |

[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C13H21BN2O2Si/c1-13(2,3)19(4,5)16-9-11(14(17)18)10-7-6-8-15-12(10)16/h6-9,17-18H,1-5H3 |

Clave InChI |

OWEQHMMPCULNRM-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CN(C2=C1C=CC=N2)[Si](C)(C)C(C)(C)C)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)

![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)